BRD4 Inhibitor-26
Description
Properties
Molecular Formula |
C29H27N5O6S |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methyl 2-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C29H27N5O6S/c1-16-11-19(27-30-28(36)24-20-9-10-33(3)13-22(20)41-29(24)31-27)12-17(2)26(16)39-15-23(35)38-14-21-25(32-40-34(21)37)18-7-5-4-6-8-18/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,30,31,36) |
InChI Key |
SUMJFWHWPZJWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OCC2=[N+](ON=C2C3=CC=CC=C3)[O-])C)C4=NC5=C(C6=C(S5)CN(CC6)C)C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for BRD4 Inhibitors
Structure-Based Design Strategies
The development of BRD4 Inhibitor-26 follows the general paradigm of structure-based drug design that has been widely applied to BRD4 inhibitors. This approach typically involves fragment-based screening followed by structural optimization to enhance potency and selectivity. Many BRD4 inhibitors have been designed through the strategic merging of fragments that interact with key binding sites in the BRD4 protein.
The KAc binding site of BRD4, which consists of two loop regions (ZA and BC loops) and a hydrophobic area known as the "WPF shelf," serves as the primary target for inhibitor design. Structure-based design exploits the specific interactions between small molecules and these regions to achieve optimal binding and inhibitory activity.
Preparation Methods of this compound
Table 3: Reaction Conditions for Key Synthetic Steps
Solid-State Preparation and Crystallization
For pharmaceutical applications, the preparation of this compound in a stable solid form with defined physicochemical properties is essential. Based on methods reported for similar BRD4 inhibitors, the following approach can be applied:
Crystallization Protocol
- Dissolve purified this compound in an appropriate solvent (tetrahydrofuran is commonly used)
- Maintain a weight-volume ratio of 1 g compound to 5-10 mL solvent
- Stir the solution at 25-45°C for 12-50 hours
- Separate the crystals by centrifugation or filtration
- Dry the crystalline material under appropriate conditions
This process aims to produce a well-defined crystalline form with consistent physicochemical properties for subsequent biological testing and formulation development.
Polymorphic Forms
For BRD4 inhibitors, multiple crystalline forms may exist. Based on patents for similar compounds, at least two distinct crystal forms may be prepared through controlled crystallization procedures. The specific crystallization conditions (solvent, temperature, cooling rate) significantly influence the resulting polymorph.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of synthesized this compound.
Spectroscopic Analysis
Mass Spectrometry
Mass spectrometric analysis is crucial for confirming the molecular formula and molecular weight. For this compound (C₂₉H₂₇N₅O₆S), the expected mass spectral data would include:
Table 4: Analytical Characterization Methods for this compound
Optimization and Scale-up Considerations
Transitioning from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction conditions and purification processes.
Reaction Optimization
For palladium-catalyzed coupling reactions that are likely involved in the synthesis of this compound, optimization of catalyst loading, base selection, and solvent system is critical:
- Catalyst Optimization : Reduction of palladium catalyst loading while maintaining conversion efficiency
- Base Selection : Substitution of expensive bases (Cs₂CO₃) with more economical alternatives (K₃PO₄)
- Solvent System : Adjustment of solvent ratios to improve solubility and reaction rates
Purification Strategies
Efficient purification strategies are essential for obtaining high-purity this compound:
- Crystallization Optimization : Development of selective crystallization procedures using appropriate solvent systems
- Chromatographic Methods : Implementation of flash chromatography with optimized mobile phase compositions
- Solid-Form Preparation : Control of crystallization parameters to ensure consistent polymorphic form
Table 5: Scale-up Optimization Parameters
Comparative Analysis with Related BRD4 Inhibitors
Understanding the relationship between structural features and synthetic approaches for different BRD4 inhibitors provides valuable context for the preparation of this compound.
Table 6: Comparison of Different BRD4 Inhibitor Classes
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-26 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of BRD4 inhibitors, with a focus on compound 26:
BRD4 Inhibitors: An Overview
BRD4, a member of the BET protein family, is an epigenetic regulator that binds to acetylated histones and controls gene expression by recruiting transcription factors . It is implicated in various human diseases, including cancer, inflammation, cardiovascular diseases, CNS disorders, and viral infections . Inhibiting BRD4 has shown promise in blocking cell proliferation in cancer and cytokine production in acute inflammation .
Therapeutic Applications of BRD4 Inhibitors
-
Cancer Therapy :
- BRD4 is a promising molecular target for cancer therapy . Inhibiting BRD4 can suppress the growth and metastasis of malignant tumors .
- BRD4 inhibitors have been identified as potential therapeutic targets in acute myeloid leukemia (AML), ovarian carcinoma, diffuse large B-cell lymphoma (DLBCL), neuroblastoma, and lung adenocarcinoma .
- A study describes the synthesis of BRD4–CK2 dual inhibitors, with compound 44e showing potent activity against BRD4 (IC50 = 180 nM) and CK2 (IC50 = 230 nM) . This compound inhibits proliferation and induces apoptosis and autophagy-associated cell death in triple-negative breast cancer (TNBC) cells and demonstrates anticancer activity in mouse models .
-
Inflammation :
- Targeting inflammatory gene expression by interfering with the recognition of acetylated histones by BET inhibitors is a new approach for treating inflammatory conditions .
- BRD4 inhibitors can attenuate experimental lung fibrosis induced by TGF-β in a mouse model via the NF-κB/RelA signaling pathway .
- BRD4 is essential for IL-1β-induced inflammation in human airway epithelial cells, and its knockdown reduces IL-6 and CXCL8 release, suggesting it is a potential target for chronic obstructive pulmonary disease .
-
Cardiovascular Diseases :
- BET family proteins play a central role in gene control during heart failure pathogenesis. BET inhibition can block cardiomyocyte hypertrophy in vitro and suppress pathologic cardiac remodeling in vivo .
- BRD4 inhibition can induce upregulation of apolipoprotein A (ApoA1), which protects against atherosclerosis progression .
- Addiction :
-
Viral Infections :
- BRD4 is involved in the transcriptional regulation of viruses such as HIV and Epstein–Barr virus (EBV) . Disrupting the E2/BRD4 interaction can inhibit viral transformation, providing a new target for treating or preventing HPV infections and related diseases . Some BRD4 inhibitors have been reported to reactivate latent HIV, suggesting potential for eliminating latent HIV-1 reservoirs .
Compound 26
Mechanism of Action
BRD4 Inhibitor-26 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival. Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar BRD4 Inhibitors
This section evaluates DDT26 against structurally and functionally distinct BRD4 inhibitors, emphasizing inhibitory potency, binding modes, and therapeutic applications.
Table 1: Key BRD4 Inhibitors and Their Properties
Structural and Functional Insights
Scaffold Diversity: DDT26 and JQ1 share a competitive KAc-mimetic mechanism but differ in core structures. DDT26’s phthalazinone scaffold provides rigidity, while JQ1’s triazolopyrimidine allows modular derivatization . Trimethoxy-ring inhibitors (e.g., DC-BD-29) represent a novel chemotype unrelated to classical KAc mimetics, enabling unique van der Waals interactions with BRD4’s ZA loop .
Potency and Selectivity :
- DDT26 exhibits superior BRD4 inhibition (pIC50 ~8.2) compared to JQ1 (pIC50 ~7.5–8.0) but lacks dual-targeting capabilities seen in SRX3177 .
- Natural product inhibitors (e.g., NPASS-derived compounds) rival JQ1 in affinity but require optimization for pharmacokinetics .
Therapeutic Advantages :
- SRX3177 demonstrates enhanced efficacy and reduced toxicity by concurrently targeting BRD4, PI3K, and CDK4/6, minimizing off-target effects common in combination therapies .
- DC-BD-29 and trimethoxy-ring inhibitors show promise in hematologic cancers, with crystallographic data supporting structure-based optimization .
Binding Mode Validation :
- DDT26’s molecular docking and similarity to compound 7 confirm stable interactions with BRD4’s hydrophobic residues (e.g., Trp81, Pro82) .
- Benzo[cd]indol-2(1H)-one derivatives leverage π-π stacking with BRD4’s His437, a feature absent in DDT26 .
Table 2: Clinical and Preclinical Data
Critical Analysis of Limitations and Opportunities
- DDT26 : Lacks in vivo data and dual-targeting capability but offers a robust scaffold for hybridization (e.g., HDAC/BRD4 dual inhibitors) .
- Natural Products : Require structural simplification to improve bioavailability.
- SRX3177 : A paradigm for polypharmacology but may face regulatory hurdles due to complexity.
Biological Activity
BRD4 Inhibitor-26 is a compound that has garnered attention in cancer research due to its potential therapeutic effects. This article delves into its biological activity, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
Overview of BRD4 and Its Role in Cancer
Bromodomain-containing protein 4 (BRD4) is a crucial epigenetic regulator involved in the transcriptional regulation of genes associated with cancer progression. It binds to acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis. BRD4 has been implicated in several oncogenic pathways, particularly through its interaction with c-MYC, NF-κB, and other transcription factors that drive tumor growth and metastasis .
This compound (also referred to as compound 26) operates by selectively inhibiting the bromodomains of BRD4, thereby disrupting its interaction with acetylated lysines on histones. This inhibition leads to:
- Reduced transcription of oncogenes : By blocking BRD4's recruitment of transcriptional machinery to target genes like c-MYC.
- Induction of apoptosis : Observed in various cancer cell lines, including triple-negative breast cancer (TNBC) models.
- Inhibition of cell proliferation : Demonstrated through in vitro assays showing significant decreases in cell viability .
In Vitro Studies
In vitro studies have shown that this compound exhibits potent anti-proliferative effects across several cancer cell lines:
- IC50 Values : The compound has an IC50 value of approximately 0.237 μM against BRD4, indicating strong inhibitory potency .
- Cell Lines Tested : Significant effects were noted in MCF-7 (breast cancer) and MDA-MB-231 (TNBC) cell lines, where it induced G1 phase cell cycle arrest and apoptosis .
In Vivo Studies
In vivo studies further support the anti-tumor activity of this compound:
- Xenograft Models : Administration of the compound at a dosage of 30 mg/kg demonstrated substantial tumor reduction without significant toxicity .
- Mechanistic Insights : The compound not only inhibited tumor growth but also modulated key signaling pathways involved in inflammation and apoptosis, such as the MAPK pathway .
Case Studies
- Breast Cancer Models : A study involving TNBC cells showed that this compound could significantly reduce tumor growth and enhance apoptosis markers compared to untreated controls. The expression levels of c-MYC were notably decreased, correlating with the observed anti-tumor effects .
- Dual Targeting Approach : Research indicated that combining BRD4 inhibition with other therapeutic agents could enhance efficacy against resistant cancer types. For instance, dual-target inhibitors that also engage CK2 showed promising results when used alongside BRD4 inhibitors like compound 26 .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Key findings include:
| Feature | Observation |
|---|---|
| IC50 against BRD4 | 0.237 μM |
| Apoptosis Induction | Significant increase in apoptosis markers |
| Cell Cycle Arrest | G1 phase arrest observed in MCF-7 cells |
| In Vivo Efficacy | Tumor reduction in xenograft models |
| Potential for Combination Therapy | Enhances effects when combined with other inhibitors |
Q & A
Q. How should researchers present conflicting data on this compound’s efficacy in peer-reviewed manuscripts?
- Methodological Answer : Use structured tables to compare assay conditions, highlighting variables (e.g., cell type, incubation time). Discuss limitations in the "Discussion" section, proposing follow-up experiments (e.g., CRISPR knockdown of BRD4 isoforms). Adhere to CONSORT-like guidelines for clarity .
Q. What criteria determine the inclusion of this compound data in public repositories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
